molecular formula C22H14O3 B14801465 3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one

3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one

Cat. No.: B14801465
M. Wt: 326.3 g/mol
InChI Key: NCCUGBMTYMDUNE-VAWYXSNFSA-N
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Description

3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one is a complex organic compound that features a naphthalene ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one typically involves the condensation of naphthalene derivatives with chromenone precursors. One common method involves the use of a base-catalyzed aldol condensation reaction, where naphthalen-2-yl ketone reacts with a chromenone aldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines, hydroxylated compounds

Scientific Research Applications

3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one is unique due to its combined naphthalene and chromenone structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

3-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]chromen-4-one

InChI

InChI=1S/C22H14O3/c23-20(17-10-9-15-5-1-2-6-16(15)13-17)12-11-18-14-25-21-8-4-3-7-19(21)22(18)24/h1-14H/b12-11+

InChI Key

NCCUGBMTYMDUNE-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=COC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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